molecular formula C21H29NO2 B045252 UR-144 N-5-hydroxypentyl CAS No. 895155-95-0

UR-144 N-5-hydroxypentyl

Cat. No. B045252
M. Wt: 327.5 g/mol
InChI Key: AFWBYMXUEMOBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

UR-144 N-5-hydroxypentyl and related compounds are synthesized through various chemical reactions, including the electrophilic addition of water to the cyclopropane moiety in UR-144. This process results in the formation of 4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pentan-1-one, which undergoes further transformations to produce additional compounds. Pyrolysis of products containing UR-144 leads to the formation of new compounds through the degradation of the initial substance, demonstrating the complexity of the synthetic pathways involved (Kavanagh et al., 2013).

Molecular Structure Analysis

The molecular structure of UR-144 N-5-hydroxypentyl and its related compounds involves intricate arrangements of atoms and bonds, resulting from modifications to the UR-144 structure. This includes changes to the cyclopropane ring and the addition of hydroxyl groups, significantly altering the molecule's properties and reactivity. The structural variations play a crucial role in the compound's chemical behavior and interactions (Kavanagh et al., 2013).

Chemical Reactions and Properties

UR-144 N-5-hydroxypentyl undergoes various chemical reactions, including cyclization and protonation in acidic solutions, leading to a diverse set of products. These reactions highlight the compound's reactivity and the potential for generating a wide range of derivatives with distinct chemical properties (Kavanagh et al., 2013).

Scientific Research Applications

  • Bioactive Agent Potential : Ursolic acid and its derivatives, which include compounds like UR-144 N-5-hydroxypentyl, have been identified as potential bioactive agents for treating non-communicable diseases. These compounds show enhanced bioavailability and water solubility (Mlala, Oyedeji, Gondwe, & Oyedeji, 2019).

  • Effects on the Human Body : UR-144 usage can lead to a range of effects including slurred speech, dilated pupils, poor coordination, euphoria, agitation, and hallucinations (Adamowicz, Gieroń, Gil, Lechowicz, Skulska, & Tokarczyk, 2017).

  • Impairment and Driving Safety : The use of UR-144 is linked to psychomotor impairments similar to or more dangerous than those caused by delta-9-tetrahydrocannabinol (THC), making it unsafe for activities like driving (Adamowicz & Lechowicz, 2015).

  • Detection and Analysis in Sewage : UR-144 can be effectively detected in sewage using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), aiding in the estimation of community illicit drug use (Reid, Derry, & Thomas, 2014).

  • Metabolism and Detection in Human Samples : Studies have developed methods to detect the metabolites of UR-144 in human urine and blood samples, which is crucial for diagnosing synthetic cannabinoid ingestion and understanding its metabolic pathways (Grigoryev, Kavanagh, Melnik, Savchuk, & Simonov, 2013).

  • Structural Characterization of Metabolites : The Cunninghamella elegans fungus is used to produce human-relevant metabolites of UR-144, providing a model for nuclear magnetic resonance (NMR) structural characterization in metabolism studies (Watanabe, Kuzhiumparambil, & Fu, 2018).

  • Abuse and Toxic Effects : UR-144 and its derivatives are abused as psychotropic agents, often found in herbal incense, and can cause unexpected toxic effects (Choi, Heo, Kim, Hwang, Lee, & Lee, 2012).

Future Directions

The number of new psychoactive substances keeps on rising despite the controlling efforts by law enforcement . Although metabolism of the newly emerging drugs is continuously studied to keep up with the new additions, the exact structures of the metabolites are often not identified due to the insufficient sample quantities for techniques such as nuclear magnetic resonance (NMR) spectroscopy . The capacity of the fungus C. elegans to allow for NMR structural characterisation by enabling production of large amounts of metabolites makes it an ideal model to complement metabolism studies .

properties

IUPAC Name

[1-(5-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWBYMXUEMOBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801024750
Record name (1-(5-Hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

UR-144 N-5-hydroxypentyl

CAS RN

895155-95-0
Record name UR-144 N-5-hydroxypentyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-(5-Hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 895155-95-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UR-144 N-5-HYDROXYPENTYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MC625LVID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UR-144 N-5-hydroxypentyl
Reactant of Route 2
Reactant of Route 2
UR-144 N-5-hydroxypentyl
Reactant of Route 3
Reactant of Route 3
UR-144 N-5-hydroxypentyl
Reactant of Route 4
UR-144 N-5-hydroxypentyl
Reactant of Route 5
Reactant of Route 5
UR-144 N-5-hydroxypentyl
Reactant of Route 6
Reactant of Route 6
UR-144 N-5-hydroxypentyl

Citations

For This Compound
48
Citations
MJ Park, DW Kim, JY Jo, JH Kim, HJ Chang… - Toxicologie Analytique et …, 2014 - Elsevier
… -11 and their metabolites(UR-144 N-5- hydroxypentyl, UR-144 N-… The range of concentration of UR- 144 N-5-hydroxypentyl … We can assume that UR-144 N-5-hydroxypentyl and UR-144 …
Number of citations: 4 www.sciencedirect.com
P Adamowicz, D Zuba, K Sekuła - Forensic science international, 2013 - Elsevier
UR-144 [(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone] is a synthetic cannabinoid, which has been detected in many herbal blends, resinous samples and …
Number of citations: 72 www.sciencedirect.com
M Park, S Yeon, J Lee, S In - Journal of Pharmaceutical and Biomedical …, 2015 - Elsevier
… -11 and its metabolites (UR-144, UR-144 N-5-hydroxypentyl metabolite, UR-144 N-4-hydroxypentyl … In this result, XLR-11, UR-144, UR-144 N-5-hydroxypentyl metabolite and UR-144 N-…
Number of citations: 24 www.sciencedirect.com
POM Gundersen, O Spigset… - Drug Testing and …, 2019 - Wiley Online Library
… , PB-22 N-(4-hydroxypentyl), PB-22 N-pentanoic acid, RCS-4 N-(4-hydroxypentyl)phenol, THJ-2201 N-pentanoic acid, UR-144 N-(4-hydroxypentyl), UR-144 N-5-hydroxypentyl, UR-144 …
GL McIntire, S Feng, B Bridgewater… - LCGC …, 2016 - chromatographyonline.com
In recent years, synthetic cannabinoids (“K2” or “spice”) have experienced a boom in popularity. The negative health effects of these drugs coupled with their increasing popularity led to …
Number of citations: 2 www.chromatographyonline.com
M Pellegrini, E Marchei, E Papaseit, M Farré, S Zaami - Medicina, 2020 - mdpi.com
Background and Objectives: The use of synthetic cannabinoids has increased around the world. As a result, the implementation of accurate analysis in human biological matrices is …
Number of citations: 13 www.mdpi.com
JR Neifeld, LE Regester, JM Holler… - Journal of Analytical …, 2016 - academic.oup.com
Screening for emerging drugs of abuse, specifically synthetic cathinones and synthetic cannabinoids, is difficult for high-throughput laboratories as immunoassay kits are often …
Number of citations: 26 academic.oup.com
D Fabregat-Safont, M Ibáñez, A Baquero… - … of pharmaceutical and …, 2020 - Elsevier
The use of synthetic cannabinoids (SCs), which escape conventional detection systems, may be a good alternative to elude routine drug analysis for cannabis. The detection of these …
Number of citations: 7 www.sciencedirect.com
KB Scheidweiler, MJY Jarvis, MA Huestis - Analytical and bioanalytical …, 2015 - Springer
Clandestine laboratories constantly produce new synthetic cannabinoids to circumvent legislative scheduling efforts, challenging and complicating toxicological analysis. Sundstrom et …
Number of citations: 151 link.springer.com
KB Scheidweiler, MA Huestis - Journal of Chromatography a, 2014 - Elsevier
… , JWH-250 N-5-hydroxypentyl, JWH-398 N-5-hydroxypentyl, AM2201 N-4-hydroxypentyl, MAM2201 N-4-hydroxypentyl, RCS-4 N-5-hydroxypentyl and UR-144 N-5-hydroxypentyl alkyl …
Number of citations: 124 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.